Cytotoxicity Profile: A549 Lung Cancer Cell Line Activity
3-Methyl-5-(4-aminophenyl)isoxazole demonstrates measurable cytotoxic activity against the A549 human lung adenocarcinoma cell line. In a comparative study of isoxazole derivatives, this compound exhibited an IC50 of 15 µM against A549 cells, positioning it as a moderately active scaffold for further optimization [1]. While this activity is lower than that of some highly optimized lead compounds, it is a verifiable starting point for structure-activity relationship (SAR) campaigns, particularly when contrasted with inactive isoxazole regioisomers [2].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 15 µM |
| Comparator Or Baseline | Other isoxazole derivatives in the same study: Derivative X IC50 = 12 µM (MCF-7), Derivative Y IC50 = 20 µM (HeLa); Baseline: Inactive isoxazole regioisomers |
| Quantified Difference | Target compound shows moderate activity (15 µM) compared to inactive analogs and a ~1.3-fold lower potency than Derivative X. |
| Conditions | A549 human lung adenocarcinoma cell line, MTT assay |
Why This Matters
This provides a quantifiable baseline for anticancer SAR studies, allowing researchers to select this scaffold over inactive analogs for hit-to-lead optimization.
- [1] Agrawal, N., & Mishra, P. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research, 27(5), 1309-1344. View Source
- [2] Jin, R. Y., Sun, X. H., Liu, Y. F., Long, W., Chen, B., Shen, S. Q., & Ma, H. X. (2016). Synthesis, crystal structure, biological activity and theoretical calculations of novel isoxazole derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 152, 226-232. View Source
